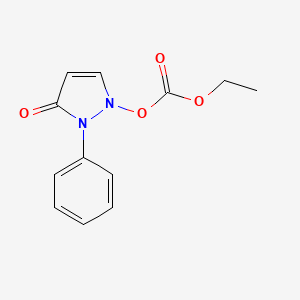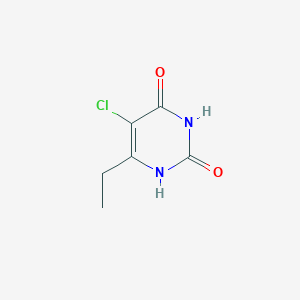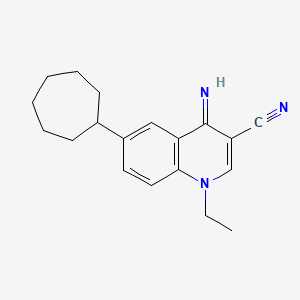
1,2-Dihydro-3-oxo-2-phenyl-3H-pyrazol-1-yl ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-yl) carbonate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl carbonate group attached to the pyrazole ring, which is further substituted with a phenyl group and a keto group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-yl) carbonate typically involves the reaction of ethyl chloroformate with 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of Ethyl (3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-yl) carbonate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining the anhydrous environment required for the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-yl) carbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethyl carbonate group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Hydroxyl-substituted pyrazoles.
Substitution: Various alkyl or aryl-substituted pyrazoles.
Applications De Recherche Scientifique
Ethyl (3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-yl) carbonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl (3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-yl) carbonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of various biochemical pathways. The presence of the keto group and the phenyl ring enhances its binding affinity to these targets, making it a potent bioactive molecule.
Comparaison Avec Des Composés Similaires
Ethyl (3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-yl) carbonate can be compared with other pyrazole derivatives such as:
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Similar in structure but contains a carbamothioyl group instead of an ethyl carbonate group.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a fused pyrimidine ring, making them structurally more complex.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds contain additional nitrogen atoms in their ring structure, leading to different chemical properties.
The uniqueness of Ethyl (3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-yl) carbonate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
71486-50-5 |
|---|---|
Formule moléculaire |
C12H12N2O4 |
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
ethyl (3-oxo-2-phenylpyrazol-1-yl) carbonate |
InChI |
InChI=1S/C12H12N2O4/c1-2-17-12(16)18-13-9-8-11(15)14(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
Clé InChI |
LGWFCQQARLTHNQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)ON1C=CC(=O)N1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine](/img/structure/B12910186.png)




![2-Amino-6-[2-naphthylthio]-4[3H]-quinazolinone](/img/structure/B12910219.png)




![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-ol](/img/structure/B12910251.png)

![2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide](/img/structure/B12910272.png)

